molecular formula C11H12F3NO3S B14807254 N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14807254
M. Wt: 295.28 g/mol
InChI Key: SFOJSZWQPVJGQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

N-[2-cyclopropyloxy-4-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H12F3NO3S/c1-19(16,17)15-9-5-2-7(11(12,13)14)6-10(9)18-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3

InChI Key

SFOJSZWQPVJGQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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